![molecular formula C18H19ClN2O2 B2383802 (2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone CAS No. 1436144-73-8](/img/structure/B2383802.png)
(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chlorine atom and a pyrrolidine ring attached to a methanone group, which is further linked to a phenylmethoxymethyl group. Its unique structure makes it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine to introduce the chlorine atom at the 2-position. This is followed by the formation of the pyrrolidine ring through a cyclization reaction. The final step involves the attachment of the phenylmethoxymethyl group to the pyrrolidine ring via a methanone linkage. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality.
化学反应分析
Types of Reactions
(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
科学研究应用
(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as a drug candidate for treating various diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
相似化合物的比较
Similar Compounds
N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide: This compound shares structural similarities with (2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone, particularly in the presence of a chlorinated aromatic ring and a pyrrolidine or pyrimidine ring.
N-(2-Chloro-5-((3-chlorobenzyl)carbamoyl)phenyl)-7-hydroxy-2-methoxypyrido[2,3-d]pyrimidine-6-carboxamide: Another structurally related compound, differing mainly in the functional groups attached to the core structure.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and the spatial arrangement of these groups within the molecule
属性
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-17-10-16(6-8-20-17)18(22)21-9-7-15(11-21)13-23-12-14-4-2-1-3-5-14/h1-6,8,10,15H,7,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXFZPBBXAHSTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COCC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
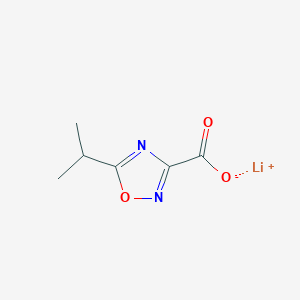
![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)
![5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2383723.png)
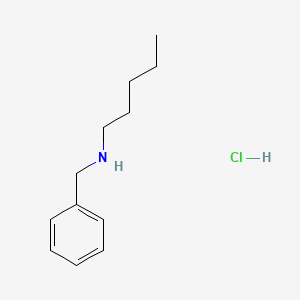

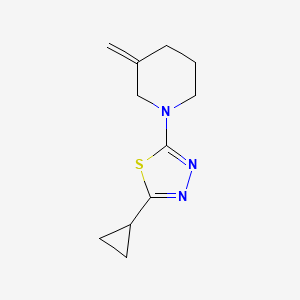
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)
![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)
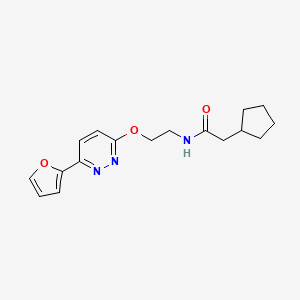
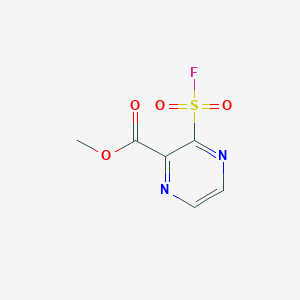
![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)
![10-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2383739.png)
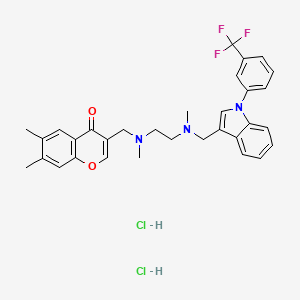
![3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2383742.png)
